1-ethyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
1-Ethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
Starting Material: 1-Ethyl-1H-pyrazole
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Products: Amides, esters, thioesters
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Hydrolysis: : In the presence of water or aqueous base, this compound can hydrolyze to form 1-ethyl-1H-pyrazole-4-carboxylic acid.
Reagents: Water, aqueous base (e.g., NaOH)
Conditions: Room temperature or slightly elevated temperatures
Products: 1-Ethyl-1H-pyrazole-4-carboxylic acid
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Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Reagents: Oxidizing or reducing agents
Conditions: Varies depending on the specific reaction
Scientific Research Applications
1-Ethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Pyrazole derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: This compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its ability to form stable amide and ester linkages.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the acylation of amino groups in proteins can lead to modifications that affect protein function and activity .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties and biological activities.
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Contains a phenyl group, which can significantly alter its chemical properties and reactivity compared to the ethyl derivative.
1-Ethyl-1H-pyrazole-3-carbonyl chloride: The position of the carbonyl chloride group is different, which can affect the compound’s reactivity and applications.
Properties
IUPAC Name |
1-ethylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEWJSXRBCNGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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